2-(4,5-dihydro-1H-imidazol-2-yl)-1H-indole

Description

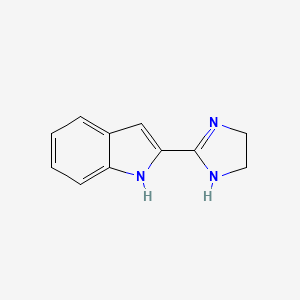

Structure

3D Structure

Properties

IUPAC Name |

2-(4,5-dihydro-1H-imidazol-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-2-4-9-8(3-1)7-10(14-9)11-12-5-6-13-11/h1-4,7,14H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUSGALWQQKBEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415702-13-4 | |

| Record name | 2-(4,5-dihydro-1H-imidazol-2-yl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 4,5 Dihydro 1h Imidazol 2 Yl 1h Indole and Analogues

Cyclization-Based Synthetic Routes

Cyclization reactions represent a fundamental approach to synthesizing the imidazoline (B1206853) ring onto an indole (B1671886) core or vice-versa. These methods involve the intramolecular or intermolecular condensation of precursors to form the final heterocyclic system.

The synthesis of 2-substituted imidazolines can be classically achieved through the condensation of a 1,2-diamine with an aldehyde, nitrile, or carboxylic acid derivative. While direct literature for the reaction between 2-aminobenzylamine and glyoxal (B1671930) to form the specific target compound is not prevalent, the principles of the Debus-Radziszewski imidazole (B134444) synthesis offer a relevant pathway. This method, first reported in 1858, involves the reaction of a glyoxal, an aldehyde, and ammonia (B1221849) to form an imidazole ring. wikipedia.org

A plausible adaptation for the synthesis of an indole-imidazoline hybrid could involve the reaction of an indole-2-carboxaldehyde, ethylenediamine (B42938), and an oxidizing agent. More directly, the condensation of an indole-2-carboxamidine with a 1,2-dicarbonyl compound like glyoxal would lead to the formation of the desired imidazole ring attached to the indole C2 position. A related multicomponent reaction involves reacting arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole to produce complex indole derivatives, highlighting the utility of glyoxal precursors in building heterocyclic systems attached to indoles. nih.gov

A well-documented method for synthesizing 2-imidazolinyl-indoles involves the reaction of an indole with 1-acetyl-imidazolidin-2-one using phosphorus oxychloride (POCl₃) as a dehydrating and activating agent. ijcce.ac.ir This reaction is a variation of the Vilsmeier-Haack reaction, where the activated 1-acetyl-imidazolidin-2-one acts as an electrophile that attacks the electron-rich indole ring, typically at the C3 position.

The synthesis of 3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indoles has been successfully reported using this strategy. ijcce.ac.ir A similar process is used for the synthesis of 2-arylamino-2-imidazoline derivatives, where an aniline (B41778) derivative is reacted with 1-acyl-imidazolidin-2-one in the presence of at least two molar equivalents of POCl₃. google.com The starting material, 1-acetyl-imidazolidin-2-one, can be prepared by acetylating ethyleneurea (2-imidazolidone) with acetic anhydride. google.comchemicalbook.com The reaction proceeds by heating the components, followed by removal of POCl₃ and basification to yield the final product. google.com

Table 1: Synthesis of Imidazoline Derivatives using 1-Acetyl-imidazolidin-2-one and POCl₃

| Starting Material (Aniline/Indole) | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2,6-Dichloroaniline | 1-Acetyl-imidazolidin-2-one | POCl₃, 50°C, 68 hours | 2-Arylamino-2-imidazoline | google.com |

| Substituted Indoles | 1-Acetyl-imidazolidin-2-one | POCl₃ | 3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indoles | ijcce.ac.ir |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium and copper, provides powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the modular assembly of complex molecules like indole-imidazoline hybrids.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The Suzuki-Miyaura coupling, which forms a C-C bond between an organoboron compound and an organohalide, is particularly versatile. libretexts.org This reaction can be applied to the synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)-1H-indole by coupling a 2-haloindole derivative with an imidazolinylboronic acid (or ester) or, conversely, a 2-indolylboronic acid with a 2-halo-4,5-dihydro-1H-imidazole.

The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.org The development of protocols for the coupling of unprotected nitrogen-rich heterocycles, such as indoles and imidazoles, has made this approach highly valuable, avoiding the need for extra protection and deprotection steps. nih.gov

Other palladium-catalyzed reactions are also relevant. For instance, the synthesis of 2-substituted indoles can be achieved via the intramolecular cyclization of 2-alkynylanilines, a reaction catalyzed by Pd(OAc)₂. mdpi.comorganic-chemistry.org Such strategies could be adapted to form the indole ring from a precursor already containing the imidazoline moiety.

Table 2: Overview of a Generic Suzuki-Miyaura Cross-Coupling Catalytic Cycle

| Step | Description | Key Intermediates |

|---|---|---|

| 1. Oxidative Addition | The organohalide (R¹-X) adds to the active Pd(0) catalyst. | LₙPd(0) → LₙPd(II)(R¹)(X) |

| 2. Transmetalation | The organic group from the organoboron reagent (R²-B(OR)₂) replaces the halide on the Pd(II) complex. | LₙPd(II)(R¹)(X) + [R²-B(OR)₂(OH)]⁻ → LₙPd(II)(R¹)(R²) |

| 3. Reductive Elimination | The two organic groups (R¹ and R²) are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. | LₙPd(II)(R¹)(R²) → R¹-R² + LₙPd(0) |

L = Ligand, X = Halide (Br, I, Cl), R¹/R² = Aryl, Heteroaryl, etc. Based on general mechanism. libretexts.org

Copper catalysts are effective for various organic transformations, including multicomponent reactions (MCRs) and C-N cross-coupling. beilstein-journals.orgrsc.org While palladium is dominant for C-C couplings like Suzuki, copper is often preferred for N-arylation (Ullmann condensation) and A³ (Aldehyde-Alkyne-Amine) coupling reactions. beilstein-journals.org

Copper-catalyzed MCRs have been used to construct diverse heterocyclic scaffolds containing indoles. For example, a three-component reaction of aromatic aldehydes, 2-methylindole, and cyclic dienophiles in the presence of CuSO₄ can efficiently produce spirotetrahydrocarbazoles. nih.gov This process involves the in situ generation of an indole-based ortho-quinodimethane intermediate. nih.gov Similarly, copper(I) iodide (CuI) has been used to catalyze the three-component domino reaction of aldehydes, 2-aminopyridines, and terminal alkynes to synthesize imidazo[1,2-a]pyridines, a related fused N-heterocyclic system. beilstein-journals.org These methodologies demonstrate the potential of copper catalysis to assemble complex indole-containing molecules, which could be applied to the synthesis of indole-imidazoline analogues through judicious choice of starting materials.

Multicomponent Reaction Strategies for Indole-Imidazoline Hybrids

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot procedure to form a single product that incorporates most or all of the atoms from the starting materials. nih.govresearchgate.net This approach offers significant advantages in terms of atom economy, step efficiency, and reduced waste generation. researchgate.net

Several MCRs have been developed for the synthesis of indole-imidazole and indole-imidazoline hybrids. A notable example is a four-component, one-pot synthesis of conjugated indole-imidazole derivatives. ijcce.ac.ir Another innovative MCR allows for the modular assembly of indole-fused seven-membered heterocycles from an indole, formaldehyde, and an amino hydrochloride. nih.govrsc.org

The synthesis of imidazolines themselves can be achieved via palladium-catalyzed MCRs. One such reaction involves the coupling of imines, acid chlorides, and carbon monoxide to form imidazolinium salts, which can then be converted to imidazolines. mdpi.com By integrating an indole moiety into one of the starting components (e.g., an indole-based imine), this strategy could provide a direct and flexible route to diverse indole-imidazoline hybrids. The combination of MCRs with transition metal catalysis represents a powerful and modern approach to constructing complex heterocyclic frameworks. rug.nl

Heteroalkylation Approaches for Dihydroimidazole (B8729859) Ring Formation

Heteroalkylation is a fundamental strategy for constructing the 4,5-dihydro-1H-imidazole (also known as 2-imidazoline) ring. This approach typically involves the cyclization of a linear precursor containing the necessary nitrogen and carbon atoms. In the context of synthesizing this compound, the indole moiety is incorporated into one of the starting materials.

A common and effective method involves the reaction of an indole-2-carboximidate or a related derivative with a 1,2-diaminoethane. The indole-2-carboximidate can be prepared from the corresponding indole-2-carbonitrile. The subsequent cyclization via heteroalkylation forms the desired dihydroimidazole ring.

Another prominent heteroalkylation approach is the reaction of indole-2-carbonitriles directly with ethylenediamine. This reaction can be promoted by various catalysts, including Lewis acids like trimethylaluminum, which facilitates the conversion of the nitrile to an imidazoline. researchgate.net The general reaction is depicted below:

Reaction Scheme: Indole-2-carbonitrile + Ethylenediamine → this compound

The reaction conditions for this transformation can be optimized to improve yields and minimize side products. Factors such as the choice of solvent, temperature, and catalyst are crucial. For instance, the use of elemental sulfur as a promoter in the reaction between a nitrile and ethylenediamine has been reported for the synthesis of 2-substituted imidazolines. mdpi.com

The table below summarizes various starting materials and reagents used in heteroalkylation approaches for the synthesis of 2-substituted imidazolines, which are analogous to the target compound.

| Starting Material | Reagent | Catalyst/Promoter | Product Type |

| Indole-2-carbonitrile | Ethylenediamine | Trimethylaluminum | 2-(Indol-2-yl)imidazoline |

| Indole-2-carboxamidine | 1,2-Dihaloethane | Base | 2-(Indol-2-yl)imidazoline |

| Indole-2-thioamide | Ethylenediamine | Methyl Iodide | 2-(Indol-2-yl)imidazoline |

One-Pot Synthetic Protocols

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste generation, and operational simplicity by combining multiple reaction steps in a single vessel without the isolation of intermediates. For the synthesis of this compound and its analogues, several one-pot multicomponent reactions have been developed.

A notable one-pot approach involves the condensation of an indole-2-carboxaldehyde, ethylenediamine, and an oxidizing agent. In this method, the aldehyde first reacts with ethylenediamine to form a Schiff base intermediate, which is then oxidized in situ to form the imidazoline ring. Various oxidizing agents can be employed, and the choice of oxidant can influence the reaction efficiency and selectivity.

For instance, molecular iodine has been utilized as a catalyst and oxidant in the one-pot synthesis of 2-imidazolines from aldehydes and ethylenediamine. asianpubs.org This method is attractive due to the mild reaction conditions and the relatively low toxicity of the reagents.

Another strategy involves a three-component reaction of a 1,2-diketone, an aldehyde, and ammonium (B1175870) acetate, which is a well-established method for synthesizing substituted imidazoles. rsc.org While this typically yields fully aromatic imidazoles, modifications to the reaction conditions or starting materials can potentially lead to the dihydroimidazole derivatives.

The following table outlines representative one-pot synthetic strategies for related imidazole and imidazoline structures.

| Components | Catalyst/Conditions | Product Type |

| Aldehyde, Ethylenediamine, Oxidant | Iodine, K2CO3 | 2-Substituted imidazoline |

| 1,2-Diketone, Aldehyde, Ammonium Acetate | HBF4–SiO2 | Trisubstituted imidazole |

| Nitrile, Ethylenediamine | Microwave irradiation | 2-Substituted imidazoline |

Considerations for Green Chemistry and Sustainable Synthesis in Indole-Imidazoline Production

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and enhance sustainability. For the production of this compound, several green chemistry strategies can be considered.

Alternative Energy Sources: Microwave irradiation and ultrasound have emerged as effective tools to accelerate organic reactions, often leading to higher yields in shorter reaction times and under milder conditions compared to conventional heating. nih.govnih.govresearchgate.netrsc.orgasianpubs.orgresearchgate.net The synthesis of imidazole derivatives has been shown to be amenable to these techniques, which can reduce energy consumption and the use of hazardous solvents. nih.govresearchgate.netrsc.orgasianpubs.org For example, microwave-assisted synthesis of 2,4,5-triphenyl imidazoles has been achieved in a solvent-free environment using glacial acetic acid as a catalyst. jetir.org Similarly, ultrasound has been employed to promote the synthesis of various imidazole-based compounds, enhancing reaction rates and yields. nih.govrsc.orgnih.gov

Green Catalysts and Solvents: The use of heterogeneous and recyclable catalysts is a cornerstone of green chemistry. Catalysts like silica-supported perchloric acid (HClO4–SiO2) and magnetic nanoparticles have been utilized for the efficient synthesis of substituted imidazoles under solvent-free conditions. researchgate.netresearchgate.net These catalysts can often be easily separated from the reaction mixture and reused, reducing waste and cost.

The choice of solvent is another critical factor. Water is an ideal green solvent, and efforts have been made to develop synthetic protocols in aqueous media. For instance, the synthesis of hybrid quinoline-imidazole derivatives has been successfully carried out under ultrasound irradiation in water. rsc.org Solvent-free reactions, where the reactants themselves act as the reaction medium, represent an even greener alternative, minimizing solvent waste entirely. asianpubs.orgscirp.orgrsc.org

The table below highlights key green chemistry approaches applicable to indole-imidazoline synthesis.

| Green Chemistry Principle | Application in Indole-Imidazoline Synthesis |

| Use of Renewable Feedstocks | Starting materials derived from biomass. |

| Atom Economy | One-pot and multicomponent reactions to maximize incorporation of starting materials into the final product. rsc.org |

| Less Hazardous Chemical Syntheses | Use of non-toxic catalysts and solvents. |

| Designing Safer Chemicals | Modifying the final product to reduce toxicity while maintaining efficacy. |

| Safer Solvents and Auxiliaries | Employing water, ionic liquids, or solvent-free conditions. asianpubs.orgscirp.orgrsc.org |

| Design for Energy Efficiency | Utilizing microwave nih.govresearchgate.netasianpubs.orgresearchgate.netjetir.orgnih.gov or ultrasound nih.govrsc.orgnih.govmdpi.com assisted synthesis. |

| Use of Catalysis | Employing recyclable heterogeneous catalysts like solid-supported acids or magnetic nanoparticles. mdpi.comrsc.orgresearchgate.netresearchgate.net |

Advanced Spectroscopic and Structural Elucidation of 2 4,5 Dihydro 1h Imidazol 2 Yl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is a primary tool for determining the detailed structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR Spectral Investigations

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would provide fundamental information about the molecular structure of 2-(4,5-dihydro-1H-imidazol-2-yl)-1H-indole.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. This includes signals for the protons on the indole (B1671886) ring, the methylene (-CH₂-) groups of the dihydroimidazole (B8729859) ring, and the N-H protons of both rings. The chemical shift (δ, in ppm), integration (number of protons), and multiplicity (splitting pattern, e.g., singlet, doublet, triplet) of each signal would help assign them to specific positions. For example, the aromatic protons on the indole ring would appear in the downfield region (typically 7-8 ppm), while the aliphatic protons of the dihydroimidazole ring would be found in the upfield region (around 3-4 ppm).

¹³C NMR: The carbon-13 NMR spectrum would reveal a signal for each unique carbon atom. The chemical shifts would differentiate between the sp²-hybridized carbons of the aromatic indole ring and the C=N carbon of the imidazoline (B1206853), and the sp³-hybridized carbons of the methylene groups in the imidazoline ring.

A thorough literature search did not yield specific, experimentally determined ¹H and ¹³C NMR data tables for this compound.

Two-Dimensional NMR Techniques (HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning ¹H and ¹³C signals and establishing the connectivity between different parts of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. An HSQC spectrum would definitively link each proton signal of the indole and dihydroimidazole rings to its corresponding carbon atom, confirming the assignments made from 1D spectra.

Specific experimental HSQC and HMBC correlation data for this compound could not be located in the reviewed literature.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its molecular formula, and deduce structural information from its fragmentation patterns.

For this compound (Molecular Formula: C₁₁H₁₁N₃), high-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which should correspond to the calculated monoisotopic mass of 185.0953. This would confirm the elemental composition.

Under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem MS, the molecule would break apart into characteristic fragment ions. The analysis of these fragments would provide evidence for the indole and dihydroimidazole substructures. Common fragmentation pathways for indoles often involve the loss of HCN.

While predicted mass spectrometry data exists, a detailed experimental mass spectrum and fragmentation analysis for this compound has not been found in published studies.

X-ray Crystallography for Solid-State Molecular Architecture Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable crystal of this compound could be grown, this technique would provide a wealth of structural information.

This would include:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Conformation: The exact spatial orientation of the indole and dihydroimidazole rings relative to each other.

Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including hydrogen bonding (e.g., involving the N-H groups) and potential π-π stacking interactions between the indole rings.

A search of crystallographic databases did not yield a solved crystal structure for this compound. Studies on similar structures, such as 2-substituted dihydroimidazoles, often report the planarity of the rings and intermolecular hydrogen bonding networks that form chains or dimers in the solid state. ias.ac.in

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of chemical bonds (stretching, bending, etc.).

The IR and Raman spectra of this compound would be expected to show characteristic bands for:

N-H stretching: Typically observed as a broad band in the region of 3200-3500 cm⁻¹ in the IR spectrum.

Aromatic C-H stretching: Found just above 3000 cm⁻¹.

Aliphatic C-H stretching: Found just below 3000 cm⁻¹ for the methylene groups.

C=N stretching: A strong band for the imidazoline C=N bond, typically in the 1600-1690 cm⁻¹ region.

C=C stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

"Fingerprint" region: A complex pattern of bands below 1400 cm⁻¹ that is unique to the molecule.

No specific experimental IR or Raman spectra for this compound were found in the scientific literature.

Theoretical and Computational Investigations of 2 4,5 Dihydro 1h Imidazol 2 Yl 1h Indole

Density Functional Theory (DFT) Studies for Electronic and Geometrical Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. It is instrumental in predicting molecular geometries, vibrational frequencies, and various electronic properties. For a molecule like 2-(4,5-dihydro-1H-imidazol-2-yl)-1H-indole, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G, would be employed to build a comprehensive understanding of its behavior at the molecular level.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This process involves finding the minimum energy conformation on the potential energy surface. The resulting bond lengths and angles are fundamental to understanding the molecule's structure.

Following geometry optimization, vibrational frequency analysis is performed. This not only confirms that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) but also predicts the molecule's infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to validate the computational model. For instance, studies on related heterocyclic compounds like 2-phenyl-4,5-dihydro-1H-imidazole show that theoretical calculations can accurately predict vibrational modes, such as N-H and C-H stretching frequencies.

Table 1: Representative Optimized Geometrical Parameters for a similar Imidazoline-containing structure This data is illustrative and based on published values for structurally related compounds.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=N (imidazoline) | 1.28 - 1.30 | |

| C-N (imidazoline) | 1.38 - 1.42 | |

| N-H (indole) | 1.01 - 1.03 | |

| C-C (indole ring) | 1.37 - 1.41 | |

| C-N-C (imidazoline) | 108 - 112 | |

| N-C-C (indole ring) | 125 - 130 |

Data is compiled for illustrative purposes from general findings in computational studies of related heterocyclic systems.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. This analysis is crucial for predicting how this compound might interact with other molecules or participate in chemical reactions.

Table 2: Representative Frontier Molecular Orbital Energies for a related Indole (B1671886) derivative This data is illustrative and based on published values for structurally related compounds.

| Parameter | Energy (eV) |

| HOMO Energy | -5.2 to -6.3 |

| LUMO Energy | -1.2 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 |

Values are typical ranges observed in DFT studies of similar aromatic heterocyclic compounds.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and the nature of bonding within a molecule. It examines charge delocalization, hyperconjugative interactions, and the strength of bonds. For this compound, NBO analysis would reveal how the electron density is shared between the indole and imidazoline (B1206853) rings, highlighting the intramolecular charge transfer possibilities that contribute to the molecule's stability and electronic properties. These interactions are quantified by the second-order perturbation energy, E(2).

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. It plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the nitrogen atoms, identifying them as primary sites for interactions like hydrogen bonding.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. If this compound were to be investigated as a potential therapeutic agent, docking studies would be performed against various protein targets. The simulation calculates a docking score, which estimates the binding affinity, and visualizes the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site.

Table 3: Illustrative Molecular Docking Results for an Imidazole-based Ligand with a Protein Target This data is for illustrative purposes only.

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Example Kinase (e.g., 2HCK) | -7.5 to -9.0 | TYR, LYS, ASP |

| Example Oxidase (e.g., 1HD2) | -6.8 to -8.5 | HIS, ARG, GLU |

Binding affinities and interacting residues are representative of typical results from docking studies of heterocyclic compounds.

Quantitative Structure-Activity Relationship (QSAR) Studies (Computational Aspects)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Computationally, this involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each compound in the series. Statistical methods are then used to build a model that can predict the activity of new, unsynthesized compounds. For a series of derivatives of this compound, a QSAR model could guide the design of analogues with enhanced biological activity by identifying the key structural features that influence their function.

Table 4: Common Molecular Descriptors Used in QSAR Models This table lists examples of descriptors and is not data for the specific compound.

| Descriptor Class | Examples |

| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges |

| Steric/Topological | Molecular Weight, Molar Refractivity, Wiener Index |

| Hydrophobic | LogP |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic nature of molecules and their interactions with biological targets over time. mdpi.com For a molecule like this compound, MD simulations can provide critical insights into its conformational flexibility, preferred spatial arrangements, and the stability of its binding pose within a receptor active site.

These simulations typically track key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex. A stable RMSD profile over the simulation time, often in the range of nanoseconds, suggests that the ligand has found a stable binding mode. mdpi.com For instance, in simulations of indole derivatives targeting the Pim-1 kinase, stable interactions with key amino acid residues like Glu 121 were shown to be crucial for binding. nih.gov

Furthermore, the analysis of root-mean-square fluctuation (RMSF) can highlight the flexibility of different parts of the molecule. For this compound, one would expect the indole ring to exhibit relative rigidity, while the dihydro-imidazolyl moiety and the bond connecting the two rings would show greater conformational freedom. This flexibility can be critical for the molecule to adopt an optimal conformation for binding to its target.

The binding dynamics also involve the formation and breaking of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. The indole NH group and the imidazoline nitrogens are potential hydrogen bond donors and acceptors, respectively. The aromatic indole ring can participate in pi-pi stacking or pi-cation interactions with aromatic residues in a binding pocket. Automated docking studies on imidazoline derivatives have revealed the importance of hydrogen bonds in their binding conformations. researchgate.net

A theoretical MD simulation of this compound within a hypothetical binding site would likely focus on the stability of these key interactions. The data table below summarizes typical findings from MD simulations on analogous indole and imidazoline compounds, which can be extrapolated to hypothesize the behavior of the target compound.

| Parameter | Typical Observation in Analogous Systems | Inferred Significance for this compound |

| Ligand RMSD | Stable trajectory after an initial equilibration period, typically below 3 Å. | Indicates the ligand can achieve a stable binding pose within a target's active site. |

| Protein RMSD | Fluctuations within an acceptable range (e.g., 1-3 Å), indicating no major conformational changes upon ligand binding. | Suggests the ligand does not induce significant destabilization of the protein structure. |

| Key Hydrogen Bonds | Consistent formation with specific amino acid residues (e.g., with backbone or side-chain atoms of polar residues). researchgate.net | The indole N-H and imidazoline nitrogens are likely key interaction points for anchoring the molecule. |

| Hydrophobic Interactions | The indole ring often engages in hydrophobic contacts with nonpolar residues. | The bicyclic indole core is likely a critical contributor to the overall binding affinity through such interactions. |

| Conformational Flexibility | Torsional rotation around the bond linking the two heterocyclic rings. | Allows the molecule to adapt its conformation to the specific topology of the binding site. |

Pharmacophore Identification and Molecular Feature Mapping

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. researchgate.net A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points required for binding to a biological target.

For this compound, a pharmacophore model would be developed based on its structural features and potential interactions with a receptor. Although a specific model for this compound has not been published, we can infer its likely features from studies on related indole-based and imidazoline-containing ligands. nih.govnih.gov The generation of a pharmacophore model can be either ligand-based, by superimposing a set of active molecules, or structure-based, by analyzing the interaction patterns in a ligand-receptor complex. researchgate.net

The key chemical features typically considered in pharmacophore modeling include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positive/negative ionizable centers.

Based on the structure of this compound, we can map its potential pharmacophoric features:

Aromatic Ring (AR): The indole nucleus itself represents a significant aromatic and hydrophobic feature, likely crucial for engaging in pi-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a binding pocket.

Hydrogen Bond Donor (HBD): The N-H group of the indole ring is a prominent hydrogen bond donor.

Hydrogen Bond Acceptor (HBA): The sp2-hybridized nitrogen atom within the imidazoline ring can act as a hydrogen bond acceptor.

Positive Ionizable Feature: The imidazoline ring contains a basic nitrogen that can be protonated at physiological pH, thus presenting a positive ionizable feature that could form salt bridges with acidic residues like aspartate or glutamate.

Studies on indole-2-carboxamides have led to the development of pharmacophore models that often include an aromatic ring feature, a hydrogen bond donor, and one or more hydrogen bond acceptors or hydrophobic features, depending on the specific target. nih.govnih.gov Similarly, research on imidazoline receptor ligands highlights the importance of the imidazoline or a bioisosteric guanidinium (B1211019) group for interaction. nih.gov

A hypothetical pharmacophore model for a ligand like this compound would likely integrate these features. The spatial relationship between the aromatic indole core and the cationic/H-bonding imidazoline moiety would be a critical determinant of its binding specificity and affinity.

The table below outlines the probable pharmacophoric features of this compound and their potential roles in molecular recognition.

| Pharmacophoric Feature | Structural Moiety | Potential Interaction in a Binding Site |

| Aromatic Ring (AR) | Indole Ring | Pi-pi stacking with aromatic residues; hydrophobic interactions. |

| Hydrogen Bond Donor (HBD) | Indole N-H | Donation of a hydrogen bond to an acceptor group on the receptor (e.g., carbonyl oxygen of the peptide backbone). |

| Hydrogen Bond Acceptor (HBA) | Imidazoline Ring (unprotonated nitrogen) | Acceptance of a hydrogen bond from a donor group on the receptor (e.g., hydroxyl or amide group). |

| Positive Ionizable (PI) | Imidazoline Ring (protonated) | Electrostatic interaction or salt bridge with a negatively charged residue (e.g., Asp, Glu). |

| Hydrophobic Feature (H) | The entire bicyclic indole system and the aliphatic part of the imidazoline ring. | Van der Waals interactions within a hydrophobic pocket of the receptor. |

This mapping of molecular features is a crucial first step in virtual screening campaigns to identify novel compounds with similar biological activity or in the optimization of existing leads to enhance their potency and selectivity. dergipark.org.tr

Chemical Reactivity and Derivatization Strategies of the 2 4,5 Dihydro 1h Imidazol 2 Yl 1h Indole Scaffold

Regioselective Functionalization of the Indole (B1671886) Moiety

The indole scaffold presents multiple reactive sites, primarily the N1-position, the electron-rich C3-position, and to a lesser extent, the C2-position. The presence of the 2-imidazoline substituent significantly influences the reactivity and regioselectivity of functionalization reactions.

N1-Position Functionalization: The nitrogen atom of the indole ring can act as a nucleophile. N-acylation is a common modification used to introduce a variety of functional groups. nih.govclockss.org This reaction often requires the activation of the indole nitrogen with a base or the use of highly reactive acylating agents like acyl chlorides. nih.govresearchgate.net A simple and efficient method involves the direct acylation of indoles with carboxylic acids using boric acid as a catalyst in a refluxing solvent like mesitylene. clockss.org Another approach utilizes thioesters as a stable acyl source in the presence of cesium carbonate at high temperatures, which allows for a highly chemoselective N-acylation. nih.gov The use of DBU as a catalyst with carbonylazole reagents has also been shown to achieve chemoselective N-acylation, even in the presence of more nucleophilic groups. bohrium.com These methods provide access to a wide range of N-acylindole derivatives.

C3-Position Functionalization: The C3 position of the indole ring is highly nucleophilic and prone to electrophilic substitution. C3-alkylation is a key strategy for introducing diverse substituents. A widely used method is the Mannich-type reaction, also known as aza-alkylation, which involves the reaction of the indole with an aldehyde and an amine to form a reactive iminium species. rsc.org This three-component reaction can be catalyzed by various acids, including Brønsted and Lewis acids, to introduce an aminomethyl group at the C3 position. rsc.org Another efficient method is the Friedel-Crafts alkylation with maleimides, promoted by BF3-OEt2, to yield 3-indolylsuccinimides. nih.govnih.gov This reaction proceeds under mild conditions with excellent yields and is compatible with various substituted indoles and N-alkylated maleimides. nih.govnih.gov Furthermore, transition metal-free C3-alkylation can be achieved using α-heteroaryl-substituted methyl alcohols mediated by Cs2CO3/Oxone®, which proceeds via a hydrogen autotransfer-type mechanism. rsc.org

C2-Position Functionalization: While the C3 position is generally more reactive, functionalization at the C2 position is also achievable. An acid-catalyzed alkylation of 3-alkylindoles with unactivated alkenes using a catalytic amount of hydroiodic acid (HI) has been developed to afford 2,3-disubstituted indoles. frontiersin.org This method provides access to C2-alkylated indoles bearing sterically congested tertiary carbon centers. frontiersin.org

Modifications of the Dihydroimidazole (B8729859) Ring

The 4,5-dihydro-1H-imidazole (imidazoline) ring offers several sites for chemical modification, including the nitrogen atoms and the C=N double bond. These modifications can significantly alter the compound's physicochemical properties and biological activity.

N-Substitution: The secondary amine within the imidazoline (B1206853) ring can be readily functionalized. For instance, a series of 1-(4,5-dihydro-1H-imidazol-2-yl)indole derivatives have been successfully acetylated and sulfonylated. nih.gov These reactions typically involve treating the parent compound with an appropriate acyl chloride or sulfonyl chloride to yield the corresponding amides and sulfonamides, respectively. nih.gov Such modifications are crucial for probing the steric and electronic requirements of biological targets.

Oxidation to Imidazole (B134444): The 2-imidazoline ring can be smoothly oxidized to the corresponding aromatic imidazole ring. organic-chemistry.org A common method involves the use of reagents like (diacetoxyiodo)benzene (B116549) at room temperature, which efficiently converts 2-imidazolines to imidazoles in good yields. organic-chemistry.org This transformation from a flexible, non-aromatic ring to a planar, aromatic system can have a profound impact on the molecule's conformation and interaction with biological macromolecules.

Ring Expansion and Stereospecific Synthesis: While not demonstrated directly on the 2-(imidazolinyl)indole scaffold, general methods for imidazoline modification suggest further synthetic possibilities. One such method is the one-pot stereospecific synthesis of tetra-substituted 2-imidazolines via the ring expansion of an aziridine (B145994) with an imidoyl chloride, a process analogous to the Heine reaction. nih.gov This reaction preserves the stereochemistry of the starting aziridine, allowing for the synthesis of enantiopure 2-imidazolines. nih.gov

Introduction of Diverse Substituents for Structure-Property Relationship Studies

The systematic introduction of various substituents onto the 2-(4,5-dihydro-1H-imidazol-2-yl)-1H-indole scaffold is a cornerstone of medicinal chemistry, enabling detailed structure-activity relationship (SAR) and structure-property relationship (SPR) studies. By modifying the indole and dihydroimidazole rings, researchers can fine-tune the molecule's biological activity, selectivity, and pharmacokinetic profile. nih.govnih.gov

Substituent Effects on the Indole Moiety: The electronic properties and position of substituents on the indole's benzene (B151609) ring can dramatically influence activity. For example, in a series of 1-(substituted phenylaminomethyl)-3-(...)-indolin-2-ones, compounds with electron-withdrawing groups at the C-2 and C-4 positions of a linked phenyl ring generally showed potent anti-inflammatory and analgesic activity. mdpi.com In another study on indole-based HIV-1 fusion inhibitors, the linkage position between indole rings (e.g., 5-5' vs. 6-6') significantly impacted binding affinity and antiviral activity, highlighting the importance of molecular shape. nih.gov

Substituent Effects on the Imidazole/Imidazoline Moiety: The nature of substituents on the imidazole ring is also critical. In a series of indole-imidazole derivatives, the presence of electron-donating alkyl groups on the imidazole ring was found to enhance cytoprotective activity against oxidative hemolysis. nih.gov Conversely, an indole-imidazole compound featuring electron-withdrawing chlorine atoms showed potent antifungal activity. nih.gov

The following table summarizes findings from various studies on related indole and imidazole derivatives, illustrating the impact of different substituents on biological activity.

| Scaffold/Series | Substituent Modification | Observation/Activity | Citation |

| Indole-imidazole derivatives | Alkyl groups (methyl, ethyl, isopropyl) on imidazole ring | Increased cytoprotective activity | nih.gov |

| Indole-imidazole derivatives | Chlorine atoms on imidazole ring | Potent antifungal activity | nih.gov |

| Indolin-2-one derivatives | Electron-withdrawing groups on phenyl ring | Enhanced anti-inflammatory and analgesic activity | mdpi.com |

| Bis-indole derivatives | Linkage position between indole rings (5,5' vs 6,6') | Significant impact on HIV-1 fusion inhibition | nih.gov |

| Imidazo[2,1-b]thiazole-indolinones | Substitution on the indolinone ring | Modulation of cytotoxic activity and tubulin assembly inhibition | nih.gov |

| 1-(Imidazolinyl)indole derivatives | Acetylation/Sulfonylation of imidazoline nitrogen | Altered platelet antiaggregatory effects | nih.gov |

These studies collectively demonstrate that both the indole and the dihydroimidazole rings are amenable to a wide range of substitutions, allowing for the systematic exploration of chemical space to optimize desired properties. nih.govmdpi.comnih.gov

Oxidation and Reduction Reactions of the Compound

The this compound scaffold contains two key heterocyclic systems, both of which can undergo oxidation and reduction reactions, leading to structurally distinct products.

Oxidation Reactions: The indole ring is electron-rich and susceptible to oxidation. nih.gov A fundamental transformation is the oxidation of the indole C2=C3 double bond to form 2-oxindoles. nih.govresearchgate.net This can be achieved using various oxidizing agents. Green chemistry approaches utilize halide catalysis with Oxone® as the terminal oxidant, providing an efficient and environmentally safer method. nih.gov Facile regioselective oxidation of indoles to 2-oxindoles can also be promoted by sulfuric acid adsorbed on silica (B1680970) gel, a method that demonstrates broad substrate scope and functional group tolerance. rsc.org Another oxidative pathway is the Witkop oxidation, which involves the oxidative cleavage of the C2–C3 double bond to yield 2-keto acetanilides. nih.gov Furthermore, photoinduced oxidation of a related 2-(indol-2'-yl) derivative in the presence of air leads to the formation of a 4H-3,1-benzoxazin-4-one, indicating a complex rearrangement following oxidation. rsc.org The dihydroimidazole ring can also be oxidized to its aromatic counterpart, imidazole, using reagents such as (diacetoxyiodo)benzene. organic-chemistry.org

Reduction Reactions: The dihydroimidazole ring contains a C=N imine functionality that can be reduced. For example, 1,4-diarylimidazoline-3-oxides can be selectively reduced to imidazolidin-1-ols and hydroxylamine (B1172632) derivatives. acs.org A more general reduction of the C=N bond to an amine, yielding an imidazolidine (B613845) ring, can be accomplished using reducing agents like lithium in low molecular weight amines. acs.org This transformation converts the planar sp2-hybridized carbon of the imine into a tetrahedral sp3-hybridized center, fundamentally altering the molecule's geometry. The indole ring itself can also be reduced, though this typically requires more forcing conditions.

Nucleophilic Substitution Reactions and Reactivity Profiling

The reactivity of the this compound scaffold in nucleophilic substitution reactions is largely dictated by the electronic character of the indole ring. The indole nucleus can act as a nucleophile itself or be susceptible to nucleophilic attack after appropriate modification.

Indole as a Nucleophile: The indole ring is inherently nucleophilic. The N1-H proton is acidic and can be removed by a base, generating a potent indolide anion. This anion readily participates in nucleophilic substitution reactions, most notably N-acylation with acyl chlorides or other activated carboxylic acid derivatives. nih.govclockss.orgbohrium.com The C3 position is the most electron-rich carbon and behaves as a nucleophile in electrophilic substitution reactions, which can be viewed as the attack of the indole nucleophile on an electrophile. rsc.orgrsc.org For instance, the acid-catalyzed reaction with iminium electrophiles in the Mannich reaction is a classic example of the indole C3-position's nucleophilicity. rsc.org

Indole as an Electrophile: While less common, the indole ring can be made to undergo nucleophilic substitution. This typically requires the presence of a strong electron-withdrawing group on the ring and a leaving group. For example, intramolecular substitution by oxygen nucleophiles at the β-position (C3) of N-benzenesulfonylindoles, with the loss of benzenesulfinate, has been reported. rsc.org

Reactivity of the Dihydroimidazole Moiety: The dihydroimidazole ring can also participate in nucleophilic substitution. While the ring itself is generally electron-rich, it can be modified to become an electrophile. For instance, halogenated imidazole derivatives readily undergo nucleophilic substitution where the halogen atom is displaced by various nucleophiles. rsc.org N-protected 2,4,5-tribromoimidazole (B189480) reacts with nucleophiles like alkane or arenethiolates to displace the 2-bromo substituent. rsc.org This suggests that if the dihydroimidazole ring of the title compound were to be halogenated, it would likely become susceptible to nucleophilic attack.

Mechanistic Investigations of Molecular Interactions of 2 4,5 Dihydro 1h Imidazol 2 Yl 1h Indole Non Clinical Focus

Interaction with Imidazoline (B1206853) Receptors (e.g., I2 Receptor Ligand Binding Studies in In Vitro Models)

The 2-(imidazolinyl)indole scaffold is characteristic of ligands that bind to imidazoline receptors. These non-adrenergic sites are found in various tissues, including the brain, and are classified into subtypes, with the I2 receptor being a prominent area of research. Studies on compounds structurally analogous to 2-(4,5-dihydro-1H-imidazol-2-yl)-1H-indole have demonstrated significant affinity and selectivity for I2 imidazoline receptors.

Radioligand binding assays are crucial in vitro methods used to determine the affinity of a compound for a specific receptor. In these experiments, a radiolabeled ligand known to bind to the receptor is used in competition with the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the equilibrium dissociation constant (Ki) can be calculated, indicating the compound's binding affinity.

Table 1: I₂ Receptor Affinity for Compounds Structurally Related to this compound

| Compound | Target Receptor | Radioligand | Tissue Preparation | Kᵢ (nM) |

|---|---|---|---|---|

| 4-Methyl-2-(4,5-dihydroimidazol-2-yl)benzimidazole | Imidazoline I₂ | [³H]-Idazoxan | Rat whole brain membranes | 4.4 nih.gov |

This table presents data for structural analogs to infer the potential properties of this compound.

A critical aspect of characterizing imidazoline receptor ligands is determining their selectivity over α-adrenergic receptors (α-AR), particularly the α₂ subtype, as many imidazoline compounds also show affinity for these receptors. sigmaaldrich.com High selectivity for I₂ receptors is desirable for investigational tools aimed at elucidating the specific functions of these sites without confounding adrenergic effects.

Selectivity is typically expressed as a ratio of the Ki value for the α₂-AR to the Ki value for the I₂ receptor (Ki α₂-AR / Ki I₂). A higher ratio indicates greater selectivity for the I₂ receptor. The aforementioned 2-(4,5-dihydroimidazol-2-yl)benzimidazole derivatives have demonstrated remarkable selectivity. The 4-methyl derivative showed an I₂/α₂ selectivity ratio of 4226, while the 4-chloro derivative had a ratio of 5649, indicating a significantly higher affinity for I₂ imidazoline receptors compared to α₂-adrenoceptors. nih.gov Another related indole (B1671886) derivative, SL 84.0418 (2-(4,5-dihydro-1H-imidazol-2-yl)-1,2,4,5-tetrahydro-2-propyl-pyrrolo[3,2,1-hi]-indole), also exhibited stereoselective blocking of α₂-adrenoceptors. wikipedia.org

Table 2: Receptor Selectivity Profile for Analogs

| Compound | I₂ Receptor Kᵢ (nM) | α₂-Adrenoceptor Kᵢ (nM) | Selectivity Ratio (α₂/I₂) |

|---|---|---|---|

| 4-Methyl-2-(4,5-dihydroimidazol-2-yl)benzimidazole | 4.4 nih.gov | 18570 nih.gov | 4226 nih.gov |

This table presents data for structural analogs to infer the potential properties of this compound.

Enzyme Modulation and Inhibition Studies

The indole nucleus is a common scaffold in molecules that modulate enzyme activity. However, specific experimental data linking this compound to the enzymes listed below is not available in the reviewed scientific literature. The following sections discuss the interactions of other, structurally distinct indole-containing compounds with these enzymes.

Arachidonate 15-lipoxygenases (ALOX15) are enzymes involved in the metabolism of polyunsaturated fatty acids, playing a role in inflammatory processes. dergipark.org.tracs.org While there are no direct studies on the effect of this compound on ALOX15, research on other classes of indole derivatives has shown inhibitory activity. For example, a series of N-substituted 5-(1H-indol-2-yl)anilines were identified as potent and selective allosteric inhibitors of human ALOX15. nih.gov These findings, however, relate to compounds with a different substitution pattern and cannot be directly extrapolated to this compound.

Bacterial DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and a validated target for antibiotics. evitachem.com Some antibacterial agents function by inhibiting the ATPase activity of the Gyrase B (GyrB) subunit. While specific studies on this compound are absent, other classes of heterocyclic compounds, such as novel 4,5-dihydropyrazole derivatives, have been designed and synthesized as DNA gyrase inhibitors. evitachem.combldpharm.com Furthermore, in silico docking studies have suggested that the parent indole molecule itself might bind to the ATP-binding site of GyrB. However, this does not provide direct evidence for the activity of the more complex title compound.

Exploration as Investigational Probes for Cellular Pathways and Molecular Targets

Compounds with high affinity and selectivity for a specific molecular target are invaluable as investigational probes to explore cellular pathways and physiological functions. Ligands selective for the I₂ imidazoline receptor, for instance, are used to study its role in various biological processes.

Given the inferred high affinity and selectivity of the 2-(imidazolinyl)indole scaffold for I₂ receptors based on its analogs, this compound holds potential as such a probe. nih.gov Selective I₂ ligands can be used in vitro and in vivo to modulate I₂ receptor activity, helping to delineate its downstream signaling pathways and its involvement in cellular functions, independent of adrenergic receptor activation. However, without specific studies on this compound, its utility as a research probe remains speculative.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Methyl-2-(4,5-dihydroimidazol-2-yl)benzimidazole |

| 4-Chloro-2-(4,5-dihydroimidazol-2-yl)benzimidazole |

| 1-[(imidazolidin-2-yl)imino]-1H-indoles |

| SL 84.0418 (2-(4,5-dihydro-1H-imidazol-2-yl)-1,2,4,5-tetrahydro-2-propyl-pyrrolo[3,2,1-hi]-indole) |

| N-substituted 5-(1H-indol-2-yl)anilines |

| 4,5-dihydropyrazole derivatives |

| Indole |

| Clonidine |

Molecular Basis of Observed Biological Interactions (e.g., with specific viral strains, cancer cell lines, fungi, bacteria in in vitro or in vivo animal models, excluding efficacy or safety data)

The foundational structure of this compound, which combines the indole nucleus with a 4,5-dihydro-1H-imidazole (imidazoline) ring, is a recurring motif in compounds investigated for a wide range of biological activities. Derivatives incorporating these scaffolds have been studied for their interactions with various biological targets, including those relevant to cancer, infectious diseases, and neurological conditions. ijpsr.comwikipedia.org The indole scaffold is recognized as a "privileged" structure in medicinal chemistry, known for its ability to mimic protein structures and bind to multiple receptors. ijpsr.comfrontiersin.org Similarly, the imidazoline ring is a key pharmacophore in compounds targeting cardiovascular, neuroprotective, and anti-inflammatory pathways. nih.gov

In non-clinical, in vitro studies, derivatives built upon this core structure have been associated with interactions against various microorganisms and cell lines. For instance, compounds containing the 3-(4,5-diaryl-1H-imidazol-2-yl)-1H-indole framework have demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Other indole-imidazole hybrids have been investigated for their activity against fungal pathogens like Candida species and various cancer cell lines. nih.govresearchgate.net The molecular mechanisms proposed for these interactions often involve interference with fundamental cellular processes. For example, certain imidazoline derivatives are noted as inhibitors of DNA topoisomerase or modulators of tubulin polymerization, processes critical for cell division and survival in both cancer cells and microorganisms. researchgate.netnih.gov Furthermore, indole derivatives have been explored for their potential to interact with viral proteins, such as those from the human immunodeficiency virus (HIV) and hepatitis C virus (HCV). frontiersin.orgnih.gov These interactions are foundational to understanding the molecule's potential biological role, separate from any assessment of therapeutic effectiveness.

Insights into Protein-Ligand Interactions

The specific interactions between this compound and protein targets are dictated by the chemical properties of its constituent rings. The molecule's ability to engage with protein binding sites is rooted in a combination of electrostatic interactions, hydrogen bonding, and hydrophobic contacts.

The imidazoline ring contains a protonatable nitrogen atom, making it a key anchoring point for interactions with acidic amino acid residues within a protein's binding pocket. nih.gov Molecular modeling studies of related multitarget ligands for G protein-coupled receptors (GPCRs) show that this protonatable nitrogen can form a strong electrostatic interaction with the highly conserved aspartic acid residue (Asp 3.32) in the third transmembrane helix of aminergic GPCRs. nih.gov This type of salt bridge is a critical initial contact that helps orient the ligand within the binding site.

The table below summarizes the types of protein-ligand interactions observed with related indole and imidazole-containing compounds, providing insight into the potential interactions of this compound.

Table 1: Potential Protein-Ligand Interactions Based on Analogous Compounds

| Interaction Type | Molecular Feature | Potential Interacting Amino Acid Residues | Reference |

|---|---|---|---|

| Electrostatic Interaction (Salt Bridge) | Protonatable Nitrogen of Imidazoline Ring | Aspartic Acid (Asp), Glutamic Acid (Glu) | nih.gov |

| Hydrogen Bonding | Indole N-H (Donor) | Asp, Glu, Serine (Ser), Threonine (Thr) | rsc.org |

| Imidazoline N-H (Donor) | Asp, Glu, Ser, Thr, Main-chain Carbonyls | nih.govresearchgate.net | |

| Imidazoline Nitrogen (Acceptor) | Asparagine (Asn), Glutamine (Gln), Ser, Thr | nih.govresearchgate.net | |

| π-π Stacking | Indole Aromatic System | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Histidine (His) | researchgate.net |

| C-H···π Interactions | C-H bonds of Imidazoline Ring | Phe, Tyr, Trp | researchgate.net |

Hydrogen Bonding and π-π Stacking Contributions to Interactions

Hydrogen bonds and π-π stacking are fundamental non-covalent forces that stabilize the binding of ligands to macromolecules and govern the packing of molecules in the solid state. Crystal structure analyses of compounds closely related to this compound provide direct evidence of these interactions.

Hydrogen Bonding: The structure possesses multiple sites for hydrogen bonding. Both the indole and the imidazoline rings contain N-H groups that act as effective hydrogen bond donors. nih.govrsc.org The sp2-hybridized nitrogen atom within the imidazoline ring and the lone pair on the indole nitrogen can function as hydrogen bond acceptors. In the crystal structure of 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine, a related hybrid molecule, intermolecular N-H···N hydrogen bonds are observed, linking adjacent molecules with a donor-acceptor distance of 3.103 Å. nih.gov Similarly, the crystal structure of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine shows molecules linked by N-H···N hydrogen bonds into one-dimensional chains. researchgate.net These interactions demonstrate the strong propensity of the N-H group on the imidazoline ring to engage in hydrogen bonding. The indole N-H is also well-known to participate in significant hydrogen bond pairing, for example, with guanine (B1146940) bases in nucleotide complexes. rsc.org

π-π Stacking: The aromatic indole ring is well-suited for π-π stacking interactions, which are crucial for protein-ligand recognition and protein stability. researchgate.net These interactions typically occur with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. Studies on the contribution of tryptophan to drug binding have established the importance of electrostatic π-π interactions. researchgate.net The imidazoline ring, while not fully aromatic, can also participate in stacking interactions. X-ray crystallography of a related phthalazinimine-imidazoline hybrid reveals that the crystal packing is significantly influenced by π–π stacking between pairs of inversion-related molecules, with an interplanar distance of 3.443 Å. nih.gov In another example, 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine, π–π interactions are observed between the pyridine (B92270) and imidazoline rings of adjacent molecules, with a centroid-to-centroid distance of 3.853 Å. researchgate.net These findings underscore the capacity of the core structure to engage in stabilizing stacking interactions within biological systems.

The table below details the geometric parameters of these non-covalent interactions as observed in the crystal structures of closely related compounds.

Table 2: Geometric Parameters of Non-Covalent Interactions in Related Structures

| Interaction Type | Compound/System | Geometric Parameter | Value | Reference |

|---|---|---|---|---|

| N-H···N Hydrogen Bond | 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine | N···N Distance | 3.1032(14) Å | nih.gov |

| 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine | H···N Distance | 2.34(2) Å | nih.gov | |

| 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine | N-H···N Angle | 145.2(12)° | nih.gov | |

| π-π Stacking | 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine | Interplanar Distance | 3.443 Å | nih.gov |

Emerging Research Directions and Future Perspectives for 2 4,5 Dihydro 1h Imidazol 2 Yl 1h Indole

Design and Synthesis of Novel Indole-Imidazoline Hybrid Scaffolds with Enhanced Specificity

The synthesis of indole-imidazoline hybrids is a dynamic area of research, focused on creating molecules with improved affinity and selectivity for specific biological targets. A common strategy involves the condensation of 1,2-diamines with indole-derived nitriles or esters. nih.govwikipedia.org For instance, the imidazoline (B1206853) ring can be generated by reacting an appropriate ethyl ester with ethylenediamine (B42938). nih.gov

Researchers have developed various methodologies to create diverse libraries of these hybrid compounds. One established method for synthesizing 3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indoles involves treating substituted indoles with 1-acetyl-imidazolidin-2-one in the presence of phosphorus oxychloride, followed by hydrolysis. researchgate.net Another approach for creating 2- or 3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indole derivatives involves the reaction of indole-2- or 3-carbonitriles with ethylenediamine and elemental sulfur under reflux conditions. researchgate.net

The design of novel hybrids often involves combining the indole-imidazoline core with other pharmacologically active moieties to enhance or modulate their biological activity. This has led to the synthesis of complex structures like indole-azolidinone, indole-aminoquinazoline, and indole-pyrrole hybrids. nih.govmdpi.comrsc.org These efforts aim to develop compounds with tailored properties for specific therapeutic applications, such as anticancer or antimicrobial agents. nih.govresearchgate.net

Table 1: Synthetic Methodologies for Indole-Imidazoline Scaffolds

| Starting Materials | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Indole-2- or 3-carbonitrile | Ethylenediamine, Elemental Sulfur, Reflux | 2- or 3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indole | researchgate.net |

| Indole (B1671886) Ethyl Ester | Ethylenediamine | Imidazoline ring generation | nih.gov |

| Substituted Indoles | 1-acetyl-imidazolidin-2-one, POCl₃, Ethanol (hydrolysis) | 3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indoles | researchgate.net |

| Aldehydes, 1,2-diamines | NBS (N-Bromosuccinimide) | Imidazolines (one-pot condensation/oxidation) | nih.gov |

Application as Chemical Probes for Elucidating Biological Mechanisms

The 2-(4,5-dihydro-1H-imidazol-2-yl)-1H-indole scaffold and its derivatives serve as valuable chemical probes for investigating biological pathways and mechanisms of action. Their ability to bind to specific receptors and enzymes allows researchers to study the roles of these targets in cellular processes and disease states.

For example, derivatives of this scaffold have been evaluated for their affinity for imidazoline binding sites (IBS), specifically I₁ and I₂, as well as α₁ and α₂ adrenergic receptors. nih.gov By studying how these compounds interact with these receptors, scientists can elucidate the cardiovascular effects and potential antihypertensive mechanisms associated with these targets. nih.gov The correlation between a compound's binding affinity and its effect on mean arterial pressure provides direct insight into the receptor's physiological function. nih.gov

Furthermore, fluorine-substituted indole-based imidazolines have been synthesized and used to probe bacterial and fungal targets. researchgate.net Docking studies with these compounds against the DNA gyrase B active site help in understanding the molecular interactions necessary for antimicrobial activity. researchgate.net Similarly, novel hybrid compounds are designed and screened to probe their inhibitory activity against processes like Aβ aggregation, which is implicated in Alzheimer's disease, thereby clarifying the mechanisms of amyloid formation. mdpi.com

Table 2: Biological Targets Probed by Indole-Imidazoline Derivatives

| Compound Type | Biological Target | Mechanism/Pathway Studied | Reference |

|---|---|---|---|

| Benzoxazine derivatives | Imidazoline Binding Sites (IBS) I₁ & I₂, α₁ & α₂ Adrenergic Receptors | Cardiovascular effects, Antihypertensive mechanisms | nih.gov |

| Fluorine-substituted indole-imidazolines | DNA Gyrase B | Antimicrobial activity | researchgate.net |

| 8-Hydroxyquinoline-indole hybrids | Aβ₁₋₄₂ aggregation | Alzheimer's disease pathology | mdpi.com |

Advancements in Asymmetric Synthesis and Stereocontrol of Derivatives

The development of stereoselective synthetic methods is crucial, as the chirality of a molecule can significantly influence its pharmacological activity. Recent advancements have focused on achieving high levels of enantiomeric and diastereomeric control in the synthesis of substituted imidazolines.

A key breakthrough is the first enantio- and diastereoselective synthesis of a highly substituted chiral imidazoline that acts as a human proteasome modulator. nih.gov This was achieved using a gram-scale anti-selective aza-Henry reaction catalyzed by a Bis(Amidine) [BAM] chiral proton complex, which delivered the key intermediate in high yield as a single stereoisomer. nih.gov

Another innovative approach provides access to fused heterocycles, including imidazoles and indoles, with a defined stereocenter alpha to a nitrogen atom. nih.gov This method utilizes a Mitsunobu alkylation of the indole or imidazole (B134444) with an optically pure secondary benzylic alcohol, followed by a palladium-catalyzed cyclization. nih.gov Such strategies are vital for creating libraries of stereochemically pure compounds for pharmacological evaluation. The development of organocatalytic asymmetric cascade reactions, such as the aza-Michael–aldol reaction, has also enabled the synthesis of complex, chiral heterocyclic systems containing multiple stereogenic centers with high enantioselectivity. researchgate.net

Exploration of New Reactivity Patterns and Synthetic Methodologies

The field is continuously evolving with the discovery of new reactions and synthetic protocols for constructing the indole-imidazoline framework. These modern methods often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to classical approaches.

One-pot methods are particularly attractive for their efficiency. A notable example is the preparation of imidazolines from aldehydes and 1,2-diamines through condensation and subsequent oxidation using N-Bromosuccinimide (NBS) in a single operation. nih.gov Transition metal catalysis has also revolutionized imidazoline synthesis. researchgate.net For instance, an effective method for creating polysubstituted 2-imidazolines involves the palladium-catalyzed cyclization of 2,3-allenyl amines with aryl iodides, forming new carbon-carbon and carbon-nitrogen bonds in one step. researchgate.net

In the pursuit of more sustainable chemistry, green and metal-free protocols have been developed. A facile synthetic procedure for imidazoline derivatives utilizes a TfOH-catalyzed formal [3+2] cycloaddition of N-tosylaziridine dicarboxylates and nitriles. researchgate.net Furthermore, additive-controlled selective C–H activation and annulation of N-arylamidines represents an efficient strategy for constructing indole scaffolds, showcasing the precise control that can be achieved in modern synthetic chemistry. rsc.org

Potential in Supramolecular Chemistry and Materials Science

The indole-imidazole scaffold possesses structural features that make it a promising candidate for applications in supramolecular chemistry and materials science. The presence of hydrogen bond donors (the indole N-H) and acceptors (the imidazoline nitrogens) facilitates the formation of ordered, self-assembled structures. nih.gov

Studies on related indenoimidazole derivatives have shown that these molecules can form centrosymmetric dimers through strong hydrogen bonding. researchgate.net Similarly, coordination complexes of indole–imidazole hybrids with metal ions like Zn(II) demonstrate the formation of supramolecular aggregates in the crystalline state, primarily governed by intermolecular N-H(indole)···Cl(chloride) hydrogen bonds. nih.gov

The imidazole ring itself is a versatile building block in coordination chemistry, capable of participating in a variety of noncovalent interactions, including hydrogen bonding, π–π stacking, and coordination with metal ions. mdpi.comresearchgate.net This versatility has been exploited to construct metal-organic frameworks (MOFs). researchgate.net The ability of the indole-imidazole scaffold to engage in these diverse intermolecular interactions suggests its potential for designing novel crystalline materials, liquid crystals, and functional polymers with tailored electronic and photophysical properties.

Q & A

Q. What are the common synthetic routes for 2-(4,5-dihydro-1H-imidazol-2-yl)-1H-indole?

- Methodological Answer : The synthesis typically involves cyclization or condensation reactions. For example:

- Cyclization of amido-nitriles : Nickel-catalyzed addition to nitriles, followed by proto-demetallation and dehydrative cyclization under mild conditions .

- Condensation with aldehydes : Reaction of 3-formyl-indole derivatives with aminothiazolones or thioureas in acetic acid under reflux (3–5 hours) to form imidazole-indole hybrids .

- Substituted imidazole synthesis : Use of aryl halides and heterocycles in multi-step reactions, often requiring controlled pH and temperature .

Table 1 : Representative Synthetic Routes

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, indole NH at δ ~11.75 ppm) .

- FTIR : Confirms functional groups (e.g., N-H stretches at 3418 cm⁻¹, C=N stretches at 1625 cm⁻¹) .

- X-ray crystallography : Resolves molecular geometry (monoclinic crystal system, unit cell parameters: a = 7.5006 Å, b = 29.031 Å) .

- HRMS : Validates molecular weight (e.g., m/z = 425.515 for C₂₈H₂₃N₃) .

Q. What preliminary biological assays are used to assess its bioactivity?

- Methodological Answer :

- Antimicrobial testing : Agar diffusion assays against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans), with MIC (Minimum Inhibitory Concentration) determination .

- Cytotoxicity assays : MTT or SRB assays on cancer cell lines to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Methodological Answer :

- Catalyst screening : Test transition metal catalysts (e.g., Ni, Pd) for cyclization efficiency .

- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) vs. acetic acid for condensation reactions .

- Factorial design : Use a 2³ factorial matrix to vary temperature (80–120°C), time (3–8 hours), and reagent ratios (1:1 to 1:1.2) .

Q. What strategies are employed to resolve contradictions in biological activity data?

- Methodological Answer :

- Dose-response validation : Repeat assays with expanded concentration ranges (e.g., 0.1–100 µM) to confirm activity trends .

- Structural analogs comparison : Synthesize derivatives with substituent variations (e.g., electron-withdrawing groups on the phenyl ring) to establish SAR (Structure-Activity Relationships) .

- Mechanistic studies : Use fluorescence quenching or molecular docking to verify target engagement (e.g., binding to bacterial DNA gyrase) .

Q. How can computational modeling enhance the understanding of its molecular interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity .

- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., kinase enzymes) using software like GROMACS .

- ADMET prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, BBB permeability) .

Q. What methodologies are used for crystallographic analysis and structural elucidation?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., DMF/ethanol mixture), and collect data at 90 K with a CCD diffractometer .

- Data refinement : Use SHELX or Olex2 to resolve structures, applying absorption corrections (SADABS) and validating with R-factors (e.g., R = 0.05) .

Q. How do structural modifications influence pharmacological efficacy and selectivity?

- Methodological Answer :

- Pharmacophore mapping : Introduce methyl, methoxy, or halide groups to enhance lipophilicity or hydrogen bonding .

- Bioisosteric replacement : Replace imidazole with triazole or oxadiazole to improve metabolic stability .

- In vivo profiling : Test optimized analogs in rodent models for bioavailability and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products